
4-Bromo-2-iso-propyl-3-methylanisole
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Overview
Description
4-Bromo-2-iso-propyl-3-methylanisole is a substituted anisole derivative featuring a bromo group at position 4, an iso-propyl group at position 2, a methyl group at position 3, and a methoxy group (anisole) at position 1 of the benzene ring. Its IUPAC name is 4-bromo-2-(propan-2-yl)-3-methyl-1-methoxybenzene, with the molecular formula C₁₁H₁₅BrO and a calculated molecular weight of 243.14 g/mol (based on atomic weights: C=12.01, H=1.008, Br=79.90, O=16.00). The compound’s structure combines electron-donating alkyl groups (iso-propyl and methyl) with a moderately electron-withdrawing bromo substituent, influencing its physicochemical properties and reactivity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Bromo-2-iso-propyl-3-methylanisole?
- Methodology : The compound can be synthesized via electrophilic aromatic substitution. A precursor like 2-iso-propyl-3-methylanisole can undergo bromination using CuBr₂ in a polar aprotic solvent (e.g., DMSO or DMF) under controlled temperature (50–80°C). Reaction progress is monitored via TLC, and purification is achieved through column chromatography using hexane/ethyl acetate gradients. This approach is analogous to methods used for brominated anisoles like 4-Bromo-3-chloroanisole .
Q. How can the purity and structure of this compound be confirmed?
- Methodology :
- NMR Spectroscopy : 1H and 13C NMR can confirm substituent positions (e.g., iso-propyl vs. n-propyl groups) by analyzing splitting patterns and chemical shifts.
- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (expected ~257 g/mol for C₁₁H₁₅BrO).
- HPLC : Purity >95% is achievable using a C18 column with acetonitrile/water mobile phases. Reference standards (e.g., deuterated analogs like this compound-d₃) may aid quantification .
Comparison with Similar Compounds
The following table compares 4-Bromo-2-iso-propyl-3-methylanisole with structurally related anisole derivatives, focusing on substituent effects and key properties. Data from the provided evidence and hypothetical analogs are included to highlight trends.
Key Findings:
Substituent Effects on Reactivity :
- Electron-donating groups (iso-propyl, methyl) in this compound activate the benzene ring, facilitating electrophilic substitution at positions para/meta to the methoxy group. In contrast, the nitro group in 4-Bromo-3-nitroanisole deactivates the ring, making reactions slower and directing substituents to specific positions .
- Bromo substituents in both compounds enable cross-coupling reactions (e.g., Suzuki-Miyaura), but the presence of nitro groups in 4-Bromo-3-nitroanisole may complicate such reactions due to competing reduction pathways.
Physicochemical Properties: Alkyl-substituted anisoles (e.g., this compound) are expected to exhibit lower melting points and higher lipophilicity compared to nitro-substituted analogs like 4-Bromo-3-nitroanisole, which has stronger intermolecular forces (dipole-dipole interactions) due to its nitro group . Solubility in polar solvents (e.g., ethanol, DMSO) is likely higher for nitro-containing compounds, while alkylated derivatives may prefer non-polar solvents.
Synthetic Utility :
- This compound’s bromo and alkyl groups make it a versatile intermediate for synthesizing complex molecules, such as ligands or bioactive compounds.
- In contrast, 4-Bromo-3-nitroanisole’s nitro group could serve as a precursor for amine derivatives via reduction, but its deactivating nature limits direct electrophilic functionalization.
Properties
Molecular Formula |
C11H15BrO |
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Molecular Weight |
243.14 g/mol |
IUPAC Name |
1-bromo-4-methoxy-2-methyl-3-propan-2-ylbenzene |
InChI |
InChI=1S/C11H15BrO/c1-7(2)11-8(3)9(12)5-6-10(11)13-4/h5-7H,1-4H3 |
InChI Key |
ASOZZOSLNCKYGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C(C)C)OC)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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